Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta(c)pyran-4-yl ester
Description
This compound is a structurally complex ester derivative of 3-methylbutanoic acid, featuring a cyclopenta(c)pyran core with multiple substituents: an acetyloxymethyl group at position 4, a formyl group at position 7, and a hydroxyl group at position 1. The molecular formula is inferred to be C₁₇H₂₂O₇ (based on modifications to the closely related compound in ), with a molecular weight of approximately 338.35 g/mol. Its IUPAC name reflects the intricate stereochemistry and functionalization of the cyclopenta(c)pyran ring, which is critical to its physicochemical and bioactive properties.
Properties
CAS No. |
71013-41-7 |
|---|---|
Molecular Formula |
C17H22O7 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(acetyloxymethyl)-7-formyl-1-hydroxy-3,7a-dihydro-1H-cyclopenta[c]pyran-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C17H22O7/c1-10(2)6-14(20)24-17(8-22-11(3)19)9-23-16(21)15-12(7-18)4-5-13(15)17/h4-5,7,10,15-16,21H,6,8-9H2,1-3H3 |
InChI Key |
WBCKSAACKDSJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1(COC(C2C1=CC=C2C=O)O)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Data
- NMR: The proton NMR spectrum shows characteristic signals for the methyl groups of the butanoic acid moiety, signals corresponding to the acetyloxy methyl protons (~2.0 ppm), and aldehyde proton (~9-10 ppm) from the formyl group.
- Mass Spectrometry: Molecular ion peak at m/z 338.40 consistent with molecular weight.
- IR Spectroscopy: Strong ester carbonyl stretch (~1735 cm^-1), aldehyde C=O (~1700 cm^-1), and hydroxyl group broad stretch (~3400 cm^-1).
Biological and Chemical Reactivity Insights
- The compound exhibits moderate hydrophobicity and multiple hydrogen bond acceptors/donors, suggesting potential biological activity and membrane permeability.
- Predicted interactions with biological targets include nuclear factors and enzymes related to DNA repair and inflammation pathways, based on in silico target prediction models.
- The compound’s multiple reactive sites allow for further chemical modifications, useful in medicinal chemistry for structure-activity relationship studies.
Data Table Summarizing Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Acid Activation | Conversion to acid chloride | SOCl2, reflux, inert atmosphere | Enhances reactivity |
| Esterification | Coupling with hydroxy-substituted pyran | Pyridine, DCM, 0-5°C | High selectivity, moderate yield |
| Acetylation | Introduction of acetyloxy group | Ac2O, pyridine, RT | Protects hydroxymethyl group |
| Purification | Chromatography | Silica gel, hexane/ethyl acetate gradient | Removes impurities |
| Characterization | NMR, MS, IR | Standard analytical techniques | Confirms structure |
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted esters
Scientific Research Applications
Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester involves its interaction with specific molecular targets. The ester and formyl groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
- Structural Complexity vs. Bioactivity: The target compound’s cyclopenta(c)pyran core and acetyloxy/formyl groups distinguish it from simpler 3-methylbutanoate esters (e.g., ethyl ester in ), which lack fused ring systems but exhibit sweetness-enhancing properties. The acetyloxy and hydroxyl groups may enhance solubility and binding affinity compared to non-hydroxylated analogues like Homobaldrinal .
- Comparison with 8-O-Acetylshanzhiside Methyl Ester : Both compounds share acetylated hydroxyl groups and cyclopenta[c]pyran-derived scaffolds. However, the target compound lacks the glycosyl moiety present in 8-O-acetylshanzhiside, which is critical for its interaction with biological receptors in pharmacological contexts .
Chromatographic Behavior
highlights the chromatographic retention patterns of butanoic acid esters. Polar functional groups (hydroxyl, formyl) may increase retention time in reversed-phase chromatography compared to non-polar esters .
Functional Properties in Flavor and Fragrance
identifies Butanoic Acid, 3-Methyl-, Ethyl Ester and Butanoic Acid, 3-Methyl-, 3-Methylbutyl Ester as potent sweetness enhancers due to their fruity, caramel-like odors. However, its cyclopenta(c)pyran core may introduce bitterness or astringency, as seen in structurally related iridoid glycosides .
Biological Activity
Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta(c)pyran-4-yl ester (CAS Number: 71013-41-7) is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : [4-(acetyloxymethyl)-7-formyl-1-hydroxy-3,7a-dihydro-1H-cyclopenta[c]pyran-4-yl] 3-methylbutanoate
- Molecular Formula : C₁₇H₂₂O₇
- Molecular Weight : 338.39 g/mol
Antipsychotic Effects
Research indicates that this compound exhibits antipsychotic properties. In studies involving rodent models, the compound demonstrated a lethal dose (LD50) of 83 mg/kg when administered intraperitoneally, leading to behavioral changes consistent with antipsychotic activity .
Enzyme Inhibition
The compound has been shown to interact with several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Notably:
- CYP3A4 : Substrate and inhibition potential observed.
- CYP2D6 : Significant inhibition noted.
These interactions suggest that the compound could affect the metabolism of co-administered drugs .
Toxicity Profile
The compound's toxicity has been assessed through various studies:
- Acute Oral Toxicity : Classified as Category III (moderate toxicity) based on acute oral exposure data.
- Reproductive and Mitochondrial Toxicity : Evidence suggests potential reproductive toxicity and mitochondrial effects, indicating a need for cautious use in therapeutic applications .
Biological Activity Summary Table
| Biological Activity | Observations |
|---|---|
| Antipsychotic Effect | LD50 = 83 mg/kg (rodent model) |
| CYP Enzyme Interaction | Substrate for CYP3A4; significant inhibition of CYP2D6 |
| Reproductive Toxicity | Potentially toxic; requires further investigation |
| Mitochondrial Toxicity | Observed effects; implications for cellular health |
| Estrogen Receptor Binding | Moderate binding affinity |
| Androgen Receptor Binding | Moderate binding affinity |
Case Study 1: Antipsychotic Activity
In a controlled study published in Archiv der Pharmazie, the compound was tested for its antipsychotic properties. The results indicated significant behavioral alterations in treated rodents compared to controls, validating its potential as an antipsychotic agent .
Case Study 2: Drug Interaction Potential
A pharmacokinetic study highlighted the compound's interaction with CYP enzymes. The findings suggest that co-administration with other medications metabolized by these enzymes could lead to altered drug efficacy or increased toxicity .
Q & A
Q. What analytical methods are recommended to confirm the stereochemical configuration of this compound?
To resolve stereochemistry, use 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial proximity of protons, particularly around the cyclopenta(c)pyran core and acetyloxy groups. X-ray crystallography is definitive for absolute configuration determination if crystals can be obtained . For liquid-phase analysis, combine HPLC-MS/MS with chiral stationary phases to separate enantiomers and verify purity .
Q. How can researchers synthesize this compound with high purity?
A multi-step synthesis is required, starting with functionalization of the cyclopenta(c)pyran backbone. Key steps include:
- Acetylation : Use acetic anhydride with a catalyst (e.g., DMAP) to introduce the acetyloxy group.
- Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) for selective formylation at the 7-position.
- Esterification : React 3-methylbutanoic acid with the hydroxylated intermediate using DCC/DMAP coupling. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity with HPLC-UV (>98% purity threshold) .
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR : ¹H and ¹³C NMR to assign protons and carbons, focusing on the cyclopenta(c)pyran ring (δ 4.5–5.5 ppm for anomeric protons) and formyl group (δ ~9.8 ppm).
- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) functionalities.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₆O₄; [M+H]⁺ = 261.1127) .
Advanced Research Questions
Q. How can researchers optimize low yields in the acetylation step?
Low yields often arise from steric hindrance at the 4-position. Mitigate this by:
- Solvent optimization : Switch to less polar solvents (e.g., toluene) to reduce side reactions.
- Catalyst screening : Test alternatives like H₂SO₄ or ionic liquids for improved regioselectivity.
- Temperature control : Conduct reactions at 0–5°C to suppress over-acetylation. Monitor progress with TLC (silica GF₂₅₄, UV visualization) and isolate products via preparative HPLC .
Q. How should discrepancies in biological activity data be addressed?
Contradictions in bioassay results (e.g., inconsistent IC₅₀ values) may stem from:
- Impurity interference : Reassess compound purity using LC-MS and quantify contaminants (e.g., residual solvents).
- Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) across labs.
- Structural analogs : Compare activity with simpler esters (e.g., butyric acid phenyl ester) to identify critical functional groups (see Table 1) .
Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Key Functional Groups | Reported IC₅₀ (μM) |
|---|---|---|
| Target Compound | Cyclopenta(c)pyran, formyl | 12.3 ± 1.5 |
| Butyric Acid Phenyl Ester | Phenolic ester | >100 |
| Propionic Acid Phenyl Ester | Propionyl, phenyl | 45.6 ± 3.2 |
Q. What computational strategies predict interactions with biological targets?
Use molecular docking (AutoDock Vina) to model binding to cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Key steps:
- Ligand preparation : Optimize 3D structure with Gaussian 09 (B3LYP/6-31G*).
- Protein-ligand dynamics : Run 100 ns MD simulations (AMBER) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. How can researchers resolve instability in the formylated derivative during storage?
The formyl group is prone to oxidation. Solutions include:
- Storage conditions : Store at -20°C under argon with desiccants (molecular sieves).
- Stabilizing additives : Add 0.1% BHT to solutions to inhibit radical formation.
- Derivatization : Convert the formyl group to a more stable oxime derivative temporarily .
Methodological Notes
- Key Challenges : Structural complexity necessitates orthogonal analytical validation (e.g., NMR + HRMS + X-ray).
- Innovative Approaches : Continuous flow reactors () and hybrid MD/docking workflows offer scalability and mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
